5-エチルピリジン-2,3-ジカルボン酸

概要

説明

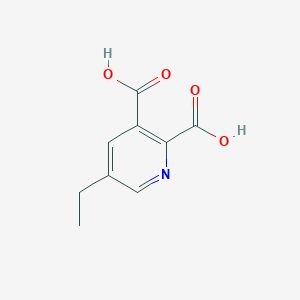

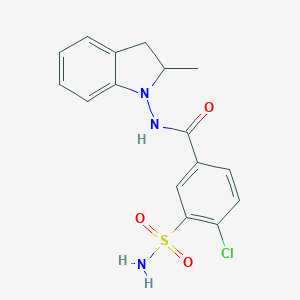

5-Ethylpyridine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol .

Molecular Structure Analysis

The InChI string for 5-Ethylpyridine-2,3-dicarboxylic acid isInChI=1S/C9H9NO4/c1-2-5-3-6 (8 (11)12)7 (9 (13)14)10-4-5/h3-4H,2H2,1H3, (H,11,12) (H,13,14) . The Canonical SMILES is CCC1=CC (=C (N=C1)C (=O)O)C (=O)O . Physical And Chemical Properties Analysis

5-Ethylpyridine-2,3-dicarboxylic acid has a density of 1.388±0.06 g/cm3 (Predicted), a melting point of 152-154°C, and a boiling point of 421.2±45.0 °C (Predicted) .科学的研究の応用

金属有機構造体 (MOF)

5-エチルピリジン-2,3-ジカルボン酸: は、Zn(II) 金属有機構造体の合成に不可欠です 。これらのMOFは、高い多孔性と表面積などの独自の特性により、幅広い用途があります。それらは、ガス貯蔵、分離、および触媒に用いられます。この酸はテクトンとして作用し、水素貯蔵または炭素捕捉技術で潜在的な用途を持つ構造体を形成します。

有機合成

有機合成の分野では、この化合物は汎用性の高いビルディングブロックとして機能します。 これは、複雑な有機分子の合成のための前駆体として使用されます 。フェニルボロン酸の合成やアミノ酸の修飾におけるその役割は、医薬品中間体や新規有機化合物の作成における重要性を強調しています。

触媒

5-エチルピリジン-2,3-ジカルボン酸: は、触媒反応における配位子として使用されます 。それは、金属触媒の反応性と選択性に影響を与える可能性があり、これは、微量化学品や医薬品の合成などの産業プロセスにおいて重要です。

医薬品研究

この化合物は、医薬品研究における重要な中間体です。 これは、可逆的な収縮と膨張を受ける能力により、薬物送達システムで用途がある可能性のある、マイクロポーラス金属有機構造体の合成に使用されます .

材料科学

材料科学において、5-エチルピリジン-2,3-ジカルボン酸は、新素材の開発に貢献しています。 これは、センサー、膜、その他の高度な材料に適用できるマイクロポーラス構造体の作成に使用されます .

化学工学

この化合物は、特に可逆的な変化を起こすことができる材料の合成において、化学工学で役割を果たします。 この特性は、さまざまな工学用途で利用できる環境刺激に応答するスマートマテリアルの開発に不可欠です .

作用機序

Target of Action

5-Ethylpyridine-2,3-dicarboxylic acid is primarily used in the field of organic synthesis . It often serves as a catalyst, ligand, or intermediate to facilitate organic reactions .

Mode of Action

It’s known that it can be used in the synthesis of phenylboronic acid, modification of amino acids, and synthesis of pyrrole sulfonamides .

Biochemical Pathways

It’s used in the synthesis of a breathable microporous metal-organic framework that displays reversible contraction and expansion of the pores without losing framework integrity .

Result of Action

It’s known that it can be used in the synthesis of a breathable microporous metal-organic framework .

Action Environment

It’s known that it should be stored in a dry, ventilated place .

実験室実験の利点と制限

The use of 5-Ethylpyridine-2,3-dicarboxylic acid in laboratory experiments has several advantages and limitations. The main advantage of using 5-Ethylpyridine-2,3-dicarboxylic acid is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, which makes it easy to store and handle. On the other hand, the use of 5-Ethylpyridine-2,3-dicarboxylic acid in laboratory experiments has some limitations. For example, it is a relatively toxic compound, and it can be difficult to work with in certain experiments. In addition, it is a relatively volatile compound, which can make it difficult to handle in certain experiments.

将来の方向性

5-Ethylpyridine-2,3-dicarboxylic acid has a wide range of potential future directions. For example, it could be used in the development of new drugs and other therapeutic agents. In addition, it could be used in the development of new polymers and other materials. Furthermore, it could be used in the study of the structure and function of proteins and other molecules. Finally, it could be used to study the interaction of drugs with their target molecules.

Safety and Hazards

特性

IUPAC Name |

5-ethylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAVBTGOXNGCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029072 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102268-15-5 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102268-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethylquinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102268155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYLQUINOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC57WU0X05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 5-Ethylpyridine-2,3-dicarboxylic acid be utilized in the synthesis of novel compounds with potential applications in material science?

A: 5-Ethylpyridine-2,3-dicarboxylic acid (epdca) can be employed as a precursor for generating functional ligands. For instance, epdca reacts with hydrazine hydrate (N2H4·H2O) via an in situ acylation reaction to form 5-ethylpyridine-2,3-dicarboxylhydrazidate (EPDH) [, ]. This derivative, EPDH, acts as a multidentate ligand, coordinating with metal ions like Pb2+ to form metal-organic frameworks. These frameworks, exemplified by [Pb2(EPDH)4(H2O)] [], exhibit interesting luminescent properties, making them potentially suitable for applications in areas such as optoelectronics and sensing.

Q2: What are the luminescent properties of the Pb2+ compound formed with the 5-Ethylpyridine-2,3-dicarboxylhydrazidate ligand and what is the origin of this luminescence?

A: The Pb2+ compound, specifically [Pb2(EPDH)4(H2O)], displays luminescence with a maximum emission at 531 nm []. Density Functional Theory (DFT) calculations suggest that this emission arises from a combination of intra-ligand charge transfers occurring within the EPDH ligand itself, as well as inter-ligand charge transfers happening between adjacent EPDH ligands within the compound's structure []. This combination of charge transfer mechanisms contributes to the observed luminescence properties.

Q3: Can 5-Ethylpyridine-2,3-dicarboxylic acid be used to modify other materials and what are the potential benefits?

A: Yes, research indicates that modified derivatives of 5-Ethylpyridine-2,3-dicarboxylic acid can be used as functional bridges in the creation of luminescent terbium hybrid materials []. The incorporation of these modified derivatives into the hybrid material's structure through an in-situ sol-gel process is suggested to enhance the material's overall luminescent properties []. This approach highlights the potential of 5-Ethylpyridine-2,3-dicarboxylic acid derivatives for improving the performance of advanced luminescent materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)